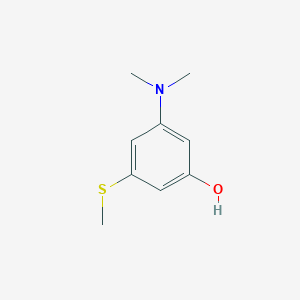

3-(Dimethylamino)-5-(methylthio)phenol

Description

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

3-(dimethylamino)-5-methylsulfanylphenol |

InChI |

InChI=1S/C9H13NOS/c1-10(2)7-4-8(11)6-9(5-7)12-3/h4-6,11H,1-3H3 |

InChI Key |

GTHFDBWHDYVPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)SC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-5-(methylsulfanyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with phenol as the base compound.

Dimethylation: The phenol undergoes dimethylation to introduce the dimethylamino group. This can be achieved using dimethylamine and a suitable catalyst under controlled conditions.

Methylsulfanylation: The next step involves the introduction of the methylsulfanyl group. This can be done using methylthiol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-(dimethylamino)-5-(methylsulfanyl)phenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to achieve desired reaction outcomes.

Purification: Post-reaction purification steps to isolate the target compound from by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into simpler derivatives.

Substitution: The phenol group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of simpler amine or thiol derivatives.

Substitution: Formation of halogenated or alkylated phenol derivatives.

Scientific Research Applications

3-(Dimethylamino)-5-(methylsulfanyl)phenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-5-(methylsulfanyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress in cells.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent types, positions, or backbone modifications. These variations influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Key Observations :

- Replacing -OH with -SCH₃ (as in 3-(Dimethylamino)-5-hydroxyphenol vs.

- Furan or pyrazole backbones (e.g., and ) introduce heterocyclic diversity, altering target specificity .

Key Observations :

- Solid-phase synthesis () allows precise control for multi-step phenolic derivatives, whereas microwave methods () reduce reaction times for triazoles.

- The target compound’s synthesis would likely require regioselective substitution to position -SCH₃ and -N(CH₃)₂ groups accurately.

Key Observations :

- Methylthio and dimethylamino groups in ranitidine analogs () exhibit dual coordination to cytochrome P-450, suggesting similar behavior for the target compound .

- Antimicrobial pyrazole derivatives () demonstrate that -SCH₃ enhances activity against Gram-negative bacteria .

Key Observations :

- Structural similarity to P-listed compounds () mandates rigorous safety protocols during synthesis and disposal.

Q & A

Q. Table 1: Representative Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, CH₃SH, DMF, 80°C | 78–85 | |

| Microwave Synthesis | Ethanol, 100°C, 30 min | 86–90 |

Advanced: How to optimize regioselectivity in synthesizing derivatives?

Answer:

Regioselectivity is controlled by:

- Directing groups : Electron-donating groups (e.g., -OCH₃) guide substitution to specific ring positions.

- Catalytic systems : Pd/Cu-mediated coupling ensures precise functionalization. For example, solid-phase synthesis with TIPS protection minimizes side reactions .

Basic: What analytical techniques characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 226 for triazole derivatives) confirm molecular weight .

- Elemental Analysis : Validates purity (>95% for research-grade samples) .

Advanced: How to resolve spectral ambiguities in thioether-containing phenols?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution .

- Computational Modeling : DFT calculations predict chemical shifts, aiding assignment .

Basic: What biological activities are reported?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.